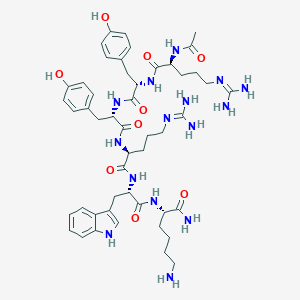
Ac-RYYRWK-NH2
Descripción general
Descripción
Ac-RYYRWK-NH2 is a hexapeptide that acts as a potent partial agonist at the nociceptin/orphanin FQ receptor (NOP receptor). This compound has no affinity for µ-, κ-, or δ-opioid receptors, making it highly selective for the NOP receptor . It has been radiolabeled and characterized in receptor-binding experiments, revealing its potential as a novel radioligand for exploring the pharmacology and receptor-ligand interactions of the NOP receptor .
Aplicaciones Científicas De Investigación
Ac-RYYRWK-NH2 has several scientific research applications, including:
Pharmacology: It is used as a radioligand to study the binding characteristics and pharmacology of the NOP receptor.
Drug Development: This compound serves as a template for developing new NOP receptor ligands with potential therapeutic applications in pain management and neuropsychiatric disorders.
Mecanismo De Acción
Target of Action
Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin receptor (NOP) . The NOP receptor, also known as the orphanin FQ receptor, is a G protein-coupled receptor involved in pain and anxiety responses .
Mode of Action
This compound interacts with the NOP receptor as a partial agonist The compound has a high affinity for the NOP receptor, with a Ki value of 0.71 nM .
Biochemical Pathways
The NOP receptor is part of the opioid receptor family, which is involved in various physiological processes including pain regulation, mood, and food intake . As a partial agonist of the NOP receptor, this compound can modulate these processes.
Result of Action
Upon binding to the NOP receptor, this compound triggers a response that can modulate physiological processes such as pain regulation and food intake . .
Análisis Bioquímico
Biochemical Properties
Ac-RYYRWK-NH2 interacts with the NOP receptor, displaying a high affinity for it . It binds to rat cortical membranes ORL1 with a Kd of 0.071 nM . The peptide displaces [3H]N/OFQ, and similar to N/OFQ, it inhibits forskolin-induced cAMP formation .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the NOP receptor. It has been shown to produce a selective water diuresis without marked cardiovascular or behavioral effects in conscious rats . The peptide’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism, all of which are mediated through the NOP receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the NOP receptor. It behaves as a partial agonist, inhibiting electrically induced contractions with submaximal efficacy compared with N/OFQ . The peptide blocks the responses to N/OFQ, with ZP120, a structure-inducing probe (SIP) conjugated version of this compound, being approximately 50-fold more potent .
Temporal Effects in Laboratory Settings
It has been noted that the renal responses to ZP120, a SIP-modified version of this compound, were of greater magnitude and duration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response studies in rats have shown that at doses that produced a sodium-potassium-sparing aquaresis, this compound elicited a mild vasodilatory response without reflex tachycardia .
Metabolic Pathways
It is known that the peptide interacts with the NOP receptor, which is a G-protein coupled receptor . This suggests that it may be involved in G-protein mediated signaling pathways.
Métodos De Preparación
Ac-RYYRWK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection of the Fmoc group: to expose the amine group.
Coupling of the next Fmoc-protected amino acid: using a coupling reagent like HBTU or DIC.
Repetition of deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleavage of the peptide from the resin: and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Análisis De Reacciones Químicas
Ac-RYYRWK-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions are less common for this compound due to the lack of reducible functional groups.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the arginine and lysine residues.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Ac-RYYRWK-NH2 is unique due to its high selectivity for the NOP receptor and lack of affinity for other opioid receptors. Similar compounds include:
Nociceptin/Orphanin FQ (N/OFQ): A heptadecapeptide that also binds to the NOP receptor but has a broader range of biological activities.
[Tyr14]NC-OH: A modified form of N/OFQ with similar binding characteristics.
NC-NH2: Another N/OFQ analog with comparable pharmacological properties.
These compounds share structural similarities with this compound but differ in their binding affinities and biological activities.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQVQIJRORFAZ-SKGSPYGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


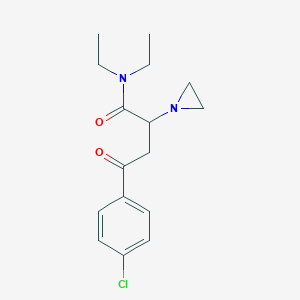



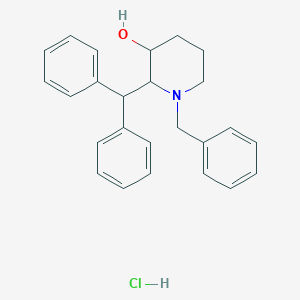
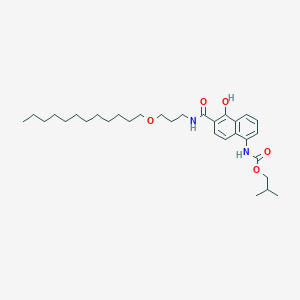
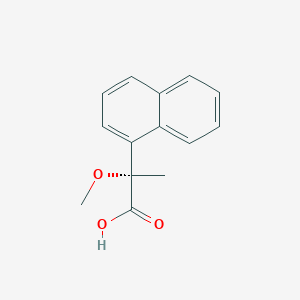

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)




![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)
